REACTION_CXSMILES
|
[CH3:1][Si](C=[N+]=[N-])(C)C.[N:8]1[C:13]2[C:14]([C:17]([OH:19])=[O:18])=[CH:15][S:16][C:12]=2[CH:11]=[N:10][CH:9]=1>ClCCl.CO>[CH3:1][O:18][C:17]([C:14]1[C:13]2[N:8]=[CH:9][N:10]=[CH:11][C:12]=2[S:16][CH:15]=1)=[O:19]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
N1=CN=CC2=C1C(=CS2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by flash chromatography (DCM/MeOH, 97/3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CSC2=C1N=CN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |